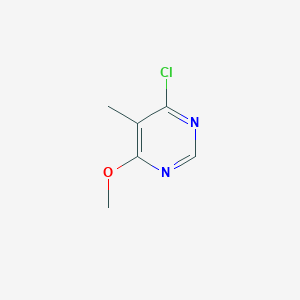

4-Chloro-6-methoxy-5-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLIOQJTHRFATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733610 | |

| Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960299-06-3 | |

| Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-6-methoxy-5-methylpyrimidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine

Abstract

This compound is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its substituted pyrimidine core allows for diverse functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary, field-proven synthesis pathway for this compound. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the mechanistic underpinnings of each reaction step. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex molecules derived from this versatile scaffold.

Introduction and Strategic Overview

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in nature and medicine. The target molecule, this compound, possesses three distinct functional handles: a reactive chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 5-position. The chlorine atom is particularly useful as it can be readily displaced by a variety of nucleophiles in SNAr reactions, providing a gateway to a vast chemical space.

Our strategic approach focuses on constructing the pyrimidine core first, followed by sequential functionalization. This method offers a robust and scalable route using readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient pathway. The primary disconnection is at the C4-Cl bond, pointing to a chlorination reaction as the final key step. The precursor for this step would be the corresponding hydroxypyrimidine (or its pyrimidinone tautomer). The methoxy and methyl groups can be traced back to a selective methoxylation of a dichloro-intermediate, which in turn arises from a dihydroxypyrimidine formed via a classical ring-closing condensation.

Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxy-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, structural characterization, and experimental methodologies related to 4-Chloro-5-methoxy-6-methylpyrimidine (CAS No. 1739-60-2). This document is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted pyrimidines as critical intermediates in the synthesis of novel therapeutic agents. The guide details the compound's chemical identity, summarizes its key physical and chemical properties, and provides standardized protocols for their experimental determination. Furthermore, it contextualizes the importance of the pyrimidine scaffold in modern drug discovery, supported by authoritative references.

Note on Nomenclature: The topic requested was 4-Chloro-6-methoxy-5-methylpyrimidine. However, extensive database searches revealed a significant lack of available data for this specific isomer. In contrast, substantial information exists for the positional isomer, 4-Chloro-5-methoxy-6-methylpyrimidine (CAS 1739-60-2) . This guide will focus on the latter, as it is the compound for which reliable physicochemical data and sourcing are established. It is critical for researchers to confirm the precise isomer used in their work.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold and a cornerstone of medicinal chemistry.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[2] This inherent biological relevance allows pyrimidine derivatives to interact readily with biomolecules, making them a "privileged scaffold" in the design of therapeutic agents.[2][3]

Substituted pyrimidines have been successfully developed into a wide array of FDA-approved drugs demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][4] Their versatility stems from the pyrimidine ring's electronic properties and the ability to introduce diverse functional groups at various positions. The 4-chloro substituent, in particular, serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to build more complex molecules. Therefore, a thorough understanding of the physicochemical properties of key intermediates like 4-Chloro-5-methoxy-6-methylpyrimidine is paramount for predictable reaction outcomes, process optimization, and the rational design of new chemical entities.

Chemical Identity and Structure

The definitive identification of a chemical entity is the first step in any scientific investigation. The structural and identifying information for 4-Chloro-5-methoxy-6-methylpyrimidine is provided below.

-

IUPAC Name: 4-Chloro-5-methoxy-6-methylpyrimidine

-

Molecular Formula: C₆H₇ClN₂O[5]

-

Molecular Weight: 158.59 g/mol [5]

-

Canonical SMILES: CC1=C(OC)C(Cl)=NC=N1[5]

-

InChI Key: GLPABZKUDUPPHN-UHFFFAOYSA-N[6]

Caption: Chemical structure of 4-Chloro-5-methoxy-6-methylpyrimidine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. These parameters are crucial for determining appropriate solvents for reactions and assays, predicting absorption and distribution, and establishing proper storage conditions.

Summary of Properties

The known and predicted physicochemical data for 4-Chloro-5-methoxy-6-methylpyrimidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1739-60-2 | [5][6][] |

| Molecular Formula | C₆H₇ClN₂O | [5] |

| Molecular Weight | 158.59 g/mol | [5] |

| Physical Form | Solid | [6] |

| Boiling Point | 55-56 °C at 7 Torr | [] |

| Purity | ≥90-94% | [5][6] |

| Storage Conditions | Refrigerator; -20°C, sealed from moisture | [5][6] |

| Predicted LogP | 1.45 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the use of standardized experimental protocols is essential. This section outlines methodologies for determining key physicochemical properties of pyrimidine intermediates.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of an intermediate like 4-Chloro-5-methoxy-6-methylpyrimidine is crucial for a self-validating system. The process ensures that identity, purity, and key physical properties are confirmed before its use in downstream applications.

Caption: Standard workflow for the physicochemical characterization of a chemical intermediate.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm in height) into the sealed end.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂.

Protocol: Solubility Assessment (Visual Kinetic Method)

Rationale: Understanding a compound's solubility in various solvents is critical for designing synthetic reactions, purification strategies, and formulation for biological assays. This protocol provides a standardized method for qualitative and semi-quantitative assessment.[8]

Methodology:

-

Solvent Selection: Prepare a panel of relevant solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol, Dichloromethane, Ethyl Acetate).

-

Sample Preparation: Weigh approximately 1-2 mg of the compound into a small, clear glass vial.

-

Solvent Addition:

-

Add an initial aliquot of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex the vial vigorously for 30-60 seconds.

-

Visually inspect for undissolved solid against a dark background.

-

-

Titration: If the solid is not fully dissolved, continue adding solvent in known aliquots, vortexing and inspecting after each addition, until the solution is clear.

-

Reporting: Report the solubility as an approximate concentration (e.g., <10 mg/mL, ~20 mg/mL, >50 mg/mL) in each solvent tested. For poorly soluble compounds, this method can establish an upper limit.

Spectroscopic & Safety Profile

Expected Spectroscopic Data

While specific spectra for this compound are not publicly available, theoretical analysis and data from similar pyrimidine structures allow for the prediction of key spectroscopic features.[9]

-

¹H-NMR: Protons on the methyl and methoxy groups would appear as sharp singlets in the aliphatic region (typically δ 2.0-4.0 ppm). A singlet corresponding to the proton on the pyrimidine ring (at C2) would be expected in the aromatic region (δ 8.0-9.0 ppm).

-

¹³C-NMR: Signals corresponding to the two sp² carbons of the C=N bonds, the two sp² carbons of the C=C bond, and the two sp³ carbons of the methyl and methoxy groups would be expected.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching from the alkyl groups (~2950 cm⁻¹), C=N and C=C stretching vibrations in the pyrimidine ring (1500-1600 cm⁻¹), and C-O-C stretching from the methoxy group (~1250 and 1050 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with peaks at m/z 158 and 160 in an approximate 3:1 ratio.

Safety and Handling

Based on available safety data, 4-Chloro-5-methoxy-6-methylpyrimidine should be handled with appropriate precautions.

-

Signal Word: Warning[6]

-

Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Chloro-5-methoxy-6-methylpyrimidine (CAS 1739-60-2) is a valuable substituted pyrimidine intermediate with direct applications in medicinal chemistry and drug discovery. Its physicochemical properties, including its solid form, defined boiling point, and reactivity conferred by the chloro-substituent, make it a versatile building block. The protocols and data presented in this guide serve as a foundational resource for researchers, enabling consistent and reliable use of this compound in the synthesis of novel, biologically active molecules. Adherence to standardized characterization and handling procedures is essential for ensuring both scientific integrity and laboratory safety.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible research. 4-Chloro-6-methoxy-5-methylpyrimidine is unambiguously identified by its CAS number, 1739-60-2.[1] This identifier ensures consistency across global databases and regulatory submissions.

A summary of its core identifiers and physicochemical properties is presented below, providing a quick reference for laboratory use.

| Identifier | Value | Source |

| CAS Number | 1739-60-2 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | 4-chloro-5-methoxy-6-methylpyrimidine | |

| Canonical SMILES | CC1=C(OC)C(Cl)=NC=N1 | [1] |

| InChI Key | GLPABZKUDUPPHN-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥90-94% | [1] |

| Storage | Refrigerator, sealed from moisture | [1] |

These properties dictate the compound's handling, storage, and reactivity profile, which are critical considerations for experimental design.

Section 2: The Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chloro, methoxy, and methyl groups each play a crucial role in modulating the electronic and steric properties of the molecule, influencing its reactivity and its interactions with biological targets.[3]

The chlorine atom at the 4-position is the primary reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, serving as a key anchor point for building molecular complexity. The methoxy and methyl groups, in contrast, are generally less reactive and serve to fine-tune the molecule's properties. The methoxy group, an electron-donating group, can influence the reactivity of the pyrimidine ring, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.[3]

Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for employing this pyrimidine derivative as a starting material in a drug discovery program.

Caption: A generalized workflow for the use of this compound in a drug discovery cascade.

Section 3: Synthesis and Reactivity

Illustrative Synthetic Protocol: Nucleophilic Substitution

The chlorine atom at the C4 position is the most electrophilic site, making it amenable to displacement by a wide range of nucleophiles. This is a cornerstone of its utility. A general protocol for a nucleophilic substitution reaction is provided below. This protocol is illustrative and should be adapted based on the specific nucleophile and desired product.

Objective: To replace the C4 chlorine with a representative amine nucleophile.

Materials:

-

This compound

-

Desired amine (e.g., aniline)

-

A non-protic solvent (e.g., Dioxane, DMF, or NMP)

-

A non-nucleophilic base (e.g., DIPEA or K₂CO₃)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and must be determined empirically, typically by monitoring the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

This protocol is a foundational method that can be adapted for a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening. The choice of solvent and base is critical to prevent side reactions and ensure a good yield.

Section 4: Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

-

Hazard Statements: The compound is harmful if swallowed and causes skin and serious eye irritation.[4][5]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6][7]

-

Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

In case of contact, rinse the affected area thoroughly with water.[5][6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

-

Store in a cool, dry place away from incompatible materials.[1]

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion and Future Outlook

This compound is a versatile and valuable building block for medicinal chemists. Its well-defined reactivity at the C4 position allows for predictable and efficient diversification, making it an ideal starting point for the synthesis of compound libraries aimed at a multitude of biological targets. As drug discovery continues to evolve, the demand for such strategically functionalized heterocyclic scaffolds will undoubtedly remain high. Understanding the principles governing its reactivity and handling is paramount for any researcher looking to leverage its potential in the development of novel therapeutics.

References

Crystal structure of 4-Chloro-6-methoxy-5-methylpyrimidine

An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-6-methoxy-5-methylpyrimidine and its Analogs: A Methodological and Analytical Whitepaper for Researchers

Abstract

Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry and materials science, with their biological activity and material properties being intrinsically linked to their three-dimensional atomic arrangement. This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of pyrimidine derivatives, with a specific focus on this compound and its structurally related analogs. While a definitive crystal structure for this compound is not publicly available as of this writing, this guide offers a robust framework for its determination. We present a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD), from crystal growth to structure refinement. Furthermore, we provide an in-depth analysis of the crystallographic data of the closely related compounds, 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine, as illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the structural elucidation of this important class of molecules.

The Significance of Pyrimidine Scaffolds in Modern Science

Pyrimidine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The efficacy of these compounds is often dictated by their ability to interact with biological targets such as enzymes and receptors. These interactions are, in turn, governed by the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[4] Therefore, the precise determination of the crystal structure is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and developing novel materials with tailored properties.[5]

Experimental Determination of Crystal Structure: A Self-Validating Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][7][8][9] It provides unparalleled insights into the internal lattice, including unit cell dimensions, bond lengths, bond angles, and details of atomic arrangement.[10] The following protocol outlines a comprehensive and self-validating workflow for the determination of the crystal structure of a novel pyrimidine derivative.

Experimental Protocol: From Powder to Refined Structure

Step 1: Crystal Growth

-

Rationale: The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of defects.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.

-

Methodology:

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at an elevated temperature.

-

Slowly cool the saturated solution to room temperature. Alternatively, employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.

-

Allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-defined single crystals.

-

Carefully inspect the resulting crystals under a microscope to select a suitable specimen for diffraction.

-

Step 2: Data Collection

-

Rationale: The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam.[7] The diffracted X-rays are collected by a detector to generate a diffraction pattern that is unique to the crystal's internal structure.

-

Methodology:

-

Mount a selected crystal on a goniometer head.[7]

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.[9]

-

Collect a series of diffraction images as the crystal is rotated through various orientations.[6]

-

The instrument software will process these images to determine the unit cell parameters and collect the intensity data for each reflection.

-

Step 3: Structure Solution and Refinement

-

Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.

-

Methodology:

-

Process the raw diffraction data, including integration of reflection intensities and absorption correction.

-

Determine the crystal system and space group from the symmetry of the diffraction pattern and systematic absences.[7]

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Studies: Crystal Structures of Related Pyrimidine Derivatives

To illustrate the type of data obtained from a successful crystal structure determination, we present the crystallographic information for two closely related analogs.

4,6-dichloro-5-methylpyrimidine

The crystal structure of 4,6-dichloro-5-methylpyrimidine reveals a planar molecule.[11] In the crystal, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.[11]

| Parameter | Value [11][12] |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell Dimensions | a = 7.463 Å, b = 7.827 Å, c = 11.790 Å, β = 93.233° |

| Volume | 687.6 ų |

| Z | 4 |

4,6-dichloro-5-methoxypyrimidine

The molecule of 4,6-dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methoxy group's carbon atom.[13] The crystal packing is characterized by short Cl···N contacts, which generate a three-dimensional framework.[13]

| Parameter | Value [13] |

| Chemical Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 13.6545 Å, b = 3.9290 Å, c = 13.0275 Å |

| Volume | 698.91 ų |

| Z | 4 |

Intermolecular Interactions: The Architects of the Supramolecular Structure

The solid-state packing of molecules is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting physical properties such as solubility and melting point, which are critical in drug development. For pyrimidine derivatives, common interactions include hydrogen bonds and π-π stacking.

Visualizing Intermolecular Interactions

Caption: Common intermolecular interactions in pyrimidine crystal structures.

Implications for Drug Development and Materials Science

The detailed structural information obtained from SC-XRD has profound implications:

-

Rational Drug Design: Knowledge of the precise three-dimensional structure of a pyrimidine derivative allows for the rational design of more potent and selective inhibitors. By understanding the molecule's conformation and the nature of its intermolecular interactions, medicinal chemists can modify the structure to enhance binding to a biological target.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. SC-XRD is essential for identifying and characterizing different polymorphs, which is a critical step in pharmaceutical development.

-

Materials Engineering: The arrangement of molecules in a crystal lattice determines its mechanical, optical, and electronic properties. By understanding the crystal structure, materials scientists can design novel pyrimidine-based materials with desired functionalities.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The presented protocol for single-crystal X-ray diffraction offers a robust and self-validating methodology for obtaining high-quality structural data. The analysis of related pyrimidine derivatives highlights the wealth of information that can be gleaned from such studies, from molecular geometry to intermolecular interactions. For researchers in drug discovery and materials science, the determination of the crystal structure of novel pyrimidine derivatives is an indispensable step towards understanding and harnessing their full potential.

References

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Substituted Chloromethoxypyrimidines for Medicinal Chemistry

A Note on Isomeric Specificity: This guide addresses the chemical scaffold of 4-Chloro-6-methoxy-5-methylpyrimidine. It is critical to note that scientific databases and literature predominantly feature data for the isomer 4-Chloro-5-methoxy-6-methylpyrimidine (CAS No. 1739-60-2) . To ensure the highest degree of scientific integrity and provide verifiable protocols, this document will focus on this well-documented isomer. The principles, synthetic strategies, and applications discussed are broadly applicable to related substituted pyrimidines, offering valuable insights for researchers in the field.

Core Compound Properties and Physicochemical Data

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 4-Chloro-5-methoxy-6-methylpyrimidine is a functionalized derivative that serves as a versatile intermediate, offering multiple reaction sites for building molecular complexity.

The key physicochemical properties of the primary focus of this guide, 4-Chloro-5-methoxy-6-methylpyrimidine, are summarized below.

| Property | Value | Source |

| CAS Number | 1739-60-2 | [3] |

| Molecular Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Canonical SMILES | CC1=C(OC)C(Cl)=NC=N1 | [3] |

| Topological Polar Surface Area | 35.01 Ų | [3] |

| LogP | 1.44702 | [3] |

Synthesis and Purification Protocol

The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine can be logically approached via a two-step process starting from 4,6-dihydroxy-5-methylpyrimidine. The core principle involves a chlorination reaction followed by a regioselective nucleophilic aromatic substitution (SNAr).

Causality in Synthetic Design

The choice of a dichlorinated intermediate, such as 4,6-dichloro-5-methylpyrimidine, is strategic. The two chlorine atoms activate the pyrimidine ring for nucleophilic attack. However, they exhibit differential reactivity. The C4 position is generally more electrophilic and susceptible to substitution than the C2 position due to the electronic influence of the ring nitrogens.[4][5] This inherent regioselectivity allows for the controlled, stepwise introduction of nucleophiles. By using one equivalent of sodium methoxide under controlled temperature, we can favor the monosubstitution at the C4 (or C6) position over disubstitution.

Detailed Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine (Intermediate)

This protocol is adapted from established methods for chlorinating dihydroxypyrimidines.[6][7][8]

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction Setup: To the flask, add 4,6-dihydroxy-5-methylpyrimidine (1 equivalent). Cautiously add phosphorus oxychloride (POCl₃) (approx. 4-5 equivalents) as the solvent and chlorinating agent.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.

-

Extraction: The aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 4,6-dichloro-5-methylpyrimidine.[6]

Step 2: Synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine

This step employs a regioselective SNAr reaction.

-

Reagent Preparation: Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Dissolve the 4,6-dichloro-5-methylpyrimidine (1 equivalent) from Step 1 in anhydrous methanol in the main reaction flask, also under an inert atmosphere. Cool the solution in an ice bath to 0 °C.

-

Reaction Conditions: Slowly add the sodium methoxide solution dropwise to the dichloropyrimidine solution, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench it by adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified via column chromatography or recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Spectroscopic Characterization (Predicted)

Structural verification is paramount. Based on the structure of 4-Chloro-5-methoxy-6-methylpyrimidine, the following spectroscopic signatures are predicted.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet corresponding to the three protons of the C6-methyl group , likely in the δ 2.2-2.5 ppm range.

-

A singlet for the three protons of the C5-methoxy group , expected around δ 3.8-4.0 ppm.[9]

-

A singlet for the lone aromatic proton at the C2 position of the pyrimidine ring, anticipated to be significantly downfield, likely in the δ 8.5-9.0 ppm region.[10][11]

-

-

¹³C NMR: The carbon NMR would show six distinct signals corresponding to each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 158. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak would be expected, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

Functionalized pyrimidines are cornerstones of modern medicinal chemistry, serving as key intermediates for synthesizing complex therapeutic agents.[12][13] Their prevalence stems from their ability to mimic purine bases and engage in specific interactions with biological targets.

The 4-chloro substituent is the key to this molecule's utility. It is a good leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, particularly amines, which is a common strategy in kinase inhibitor development.[14] Researchers can react this intermediate with a library of amines to rapidly generate a diverse set of candidate molecules for screening.

Caption: Use as a scaffold in parallel synthesis.

Safety and Handling

As a chlorinated heterocyclic compound, 4-Chloro-5-methoxy-6-methylpyrimidine should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-chloro-4-methylpyrimidine and other chloropyrimidines suggest the following precautions.[15][16][17]

-

Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is required.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of 4-Chloro-5-methoxy-6-methylpyrimidine, grounded in established chemical principles and data from closely related analogues. Its purpose is to equip researchers with the technical and safety knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

References

- 1. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chembk.com [chembk.com]

- 7. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.nl [fishersci.nl]

- 17. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-6-methoxy-5-methylpyrimidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-Chloro-6-methoxy-5-methylpyrimidine. As a crucial heterocyclic compound, its unambiguous identification is paramount for researchers in medicinal chemistry and materials science. This document is structured to offer not just data, but a foundational understanding of the spectroscopic behavior of this molecule, grounded in established principles and data from analogous structures.

A Note on Data: As of the latest literature review, publicly available, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach provides a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct substituents on the pyrimidine ring, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the chlorine atom and the pyrimidine nitrogens, coupled with the electron-donating effects of the methoxy and methyl groups, creates a specific electronic environment that governs its interaction with different spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton, the methoxy group protons, and the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | 8.5 - 8.7 | Singlet | 1H | Aromatic CH |

| OCH₃ | 4.0 - 4.2 | Singlet | 3H | Methoxy protons |

| CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl protons |

Causality Behind Predictions:

-

Aromatic Proton (H-2): The pyrimidine ring is an electron-deficient system, which deshields the ring protons, pushing their chemical shifts downfield. The presence of two nitrogen atoms significantly influences this proton, and its chemical shift is predicted to be in the range of 8.5-8.7 ppm, similar to what is observed in other substituted pyrimidines.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet around 4.0-4.2 ppm. This downfield shift is due to the electronegativity of the attached oxygen atom.

-

Methyl Protons (-CH₃): The methyl group protons, being attached to an sp²-hybridized carbon of the pyrimidine ring, will resonate further downfield than a typical alkyl methyl group. A chemical shift in the region of 2.2-2.4 ppm is anticipated.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-4 | 160 - 165 | C-Cl |

| C-6 | 165 - 170 | C-OCH₃ |

| C-2 | 155 - 160 | Aromatic CH |

| C-5 | 115 - 120 | C-CH₃ |

| OCH₃ | 55 - 60 | Methoxy carbon |

| CH₃ | 15 - 20 | Methyl carbon |

Causality Behind Predictions:

-

C-4 and C-6: These carbons are directly attached to electronegative atoms (chlorine and oxygen, respectively), causing them to be significantly deshielded and appear at the lowest field. The carbon attached to the methoxy group (C-6) is expected to be slightly more downfield than the carbon attached to the chlorine (C-4).

-

C-2: This carbon, bonded to a hydrogen and situated between two nitrogen atoms, will also be significantly deshielded.

-

C-5: The carbon bearing the methyl group is predicted to be the most shielded of the ring carbons.

-

Methoxy and Methyl Carbons: The chemical shifts for the methoxy and methyl carbons are predicted based on typical values for these groups in similar chemical environments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3150 | C-H stretch (aromatic) | Medium-Weak |

| 2950 - 3000 | C-H stretch (methoxy, methyl) | Medium |

| 1550 - 1600 | C=N and C=C stretching (pyrimidine ring) | Strong |

| 1400 - 1500 | C=C stretching (pyrimidine ring) | Strong |

| 1200 - 1300 | C-O stretch (aryl ether) | Strong |

| 1000 - 1100 | C-O stretch (aryl ether) | Strong |

| 700 - 800 | C-Cl stretch | Strong |

Interpretation of Key Bands:

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will contain the stretching vibrations of the aromatic C-H bond, while the region just below 3000 cm⁻¹ will show the stretches for the methoxy and methyl groups.

-

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear as strong bands in the 1400-1600 cm⁻¹ region.[1]

-

C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is anticipated in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration will likely be observed as a strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 158/160 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 143/145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 123 | [M - Cl]⁺ | Loss of a chlorine radical |

| 128/130 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group |

Interpretation of Fragmentation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 158. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 160 with an intensity of approximately one-third of the molecular ion peak will be a key diagnostic feature.

-

Key Fragmentations: The fragmentation pattern will likely involve the loss of the substituents. The loss of a methyl radical (•CH₃) from either the methoxy or the 5-methyl group would result in a fragment at m/z 143/145. The loss of a chlorine radical (•Cl) would give a fragment at m/z 123. Another plausible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z 128/130.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features and a generalized workflow for the spectroscopic analysis of this compound.

References

A-Comprehensive-Guide-to-the-Solubility-of-4-Chloro-6-methoxy-5-methylpyrimidine-in-Organic-Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. 4-Chloro-6-methoxy-5-methylpyrimidine is a key heterocyclic building block in the synthesis of various biologically active molecules. Its solubility characteristics in different organic solvents dictate crucial process parameters, including reaction kinetics, crystallization, purification, and formulation. This guide provides a comprehensive overview of the principles governing its solubility, detailed experimental protocols for accurate measurement, a compilation of solubility data, and an analysis of the practical implications for chemical and pharmaceutical development.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous pharmaceuticals.[1][2][3] The pyrimidine nucleus is a fundamental component of nucleobases in DNA and RNA and is a prevalent scaffold in drug design, exhibiting a wide spectrum of biological activities.[2][3] The specific substituents on this pyrimidine derivative—a chloro group, a methoxy group, and a methyl group—create a unique electronic and steric profile that makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

A thorough understanding of its solubility is not merely an academic exercise; it is a critical factor for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

-

Crystallization: Designing robust crystallization processes for polymorphism control and isolation of the desired solid-state form.

-

Formulation Science: Developing stable and bioavailable drug products.

This guide serves as a detailed resource for scientists to predict, measure, and leverage the solubility of this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties.

Molecular Structure:

The structure features a pyrimidine ring, which is polar due to the two nitrogen atoms. The substituents contribute distinct properties:

-

Chloro Group (-Cl): An electron-withdrawing group that adds a degree of polarity and can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): Can act as a hydrogen bond acceptor.[6]

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The interplay of the polar pyrimidine core with these functional groups results in a molecule of moderate polarity. This structure suggests that its solubility will be highest in solvents that can effectively interact with these features.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 158.59 g/mol | [6][7] |

| Physical Form | Solid | |

| Predicted XLogP3 | 1.9 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [6][7] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Rotatable Bond Count | 1 | [6][7] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[8][9][10] This means that solutes dissolve best in solvents with similar intermolecular forces.[8][11]

-

Polar Solvents: These solvents have molecules with significant dipole moments. They can be further classified as:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11]

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): Have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

-

Nonpolar Solvents (e.g., hexane, toluene): Have low dielectric constants and rely on weaker London dispersion forces for interaction.[8]

For this compound, we can predict the following:

-

High Solubility: Expected in moderately polar to polar aprotic solvents (like acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions with the chloro-substituent and the pyrimidine ring.

-

Moderate Solubility: Expected in polar protic solvents (like ethanol, methanol). While the molecule can accept hydrogen bonds via its nitrogen atoms and methoxy group, it cannot donate them, which may limit its interaction compared to solutes with O-H or N-H groups.

-

Low Solubility: Expected in highly nonpolar solvents (like hexane) and potentially in highly polar protic solvents like water, where strong solvent-solvent hydrogen bonding (in the case of water) can exclude the less polar solute.

Effect of Temperature: For most solid organic compounds, solubility increases with temperature.[1][12][13][14] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice.[13][15] According to Le Châtelier's principle, adding heat to an endothermic system will shift the equilibrium toward more dissolution.[10][15]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium (or "shake-flask") method followed by quantitative analysis is the gold standard.[16]

Detailed Protocol: Isothermal Equilibrium Solubility Determination by HPLC

This protocol ensures that a saturated solution is achieved and accurately quantified.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.45 µm or finer, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18][19][20]

-

Volumetric flasks and pipettes

2. Experimental Workflow Diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is critical to ensure that a saturated solution is formed. Record the approximate mass.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.[18]

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter it through a solvent-compatible syringe filter (e.g., PTFE or nylon) into a clean vial.[18] This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the solute by comparing its peak area to a pre-established calibration curve made from standards of known concentrations.[18][20]

-

Calculation: Calculate the original solubility in mg/mL or g/100 mL, accounting for the dilution factor.

Causality and Self-Validation:

-

Why excess solid? To guarantee the solution reaches thermodynamic equilibrium, representing the true maximum solubility.

-

Why 24-48 hours of agitation? To overcome kinetic barriers to dissolution and ensure the system is not in a metastable state.

-

Why filtration? To prevent undissolved solid from being carried over, which would artificially inflate the measured solubility.

-

Why a calibration curve? To provide a robust and accurate method of quantification, validating the relationship between detector response and concentration.[18]

Solubility Data in Organic Solvents

While extensive, publicly available quantitative data for this specific compound is limited, analysis of its structure and data from related pyrimidine derivatives allows for a reliable estimation.[2][12][21][22] The following table summarizes expected solubility behavior at ambient temperature (~25 °C). Qualitative descriptions are based on general principles and data for structurally similar compounds.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale for Interaction |

| Hexane | Nonpolar | Low | Very Low | Poor interaction between the polar pyrimidine and the nonpolar alkane.[8][9] |

| Toluene | Nonpolar (Aromatic) | Low | Low | π-stacking with the pyrimidine ring is possible, but overall polarity mismatch limits solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | High | Good polarity match; capable of strong dipole-dipole interactions with the C-Cl bond and pyrimidine ring. |

| Diethyl Ether | Polar Aprotic | Low | Moderate | Can act as a hydrogen bond acceptor for the pyrimidine ring, but its low polarity limits overall solvation. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium | High | Good balance of polarity; the ester group can interact favorably with the solute. |

| Acetone | Polar Aprotic | Medium-High | High | Strong dipole-dipole interactions and its ability to accept hydrogen bonds make it an excellent solvent. |

| Acetonitrile (ACN) | Polar Aprotic | High | Moderate to High | High polarity and dipole moment allow for effective solvation. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | High | The ether oxygen is a good hydrogen bond acceptor, and the overall polarity is suitable. |

| Isopropanol (IPA) | Polar Protic | Medium-High | Moderate | Can act as a hydrogen bond donor/acceptor, but the solute's inability to donate H-bonds limits ideal interaction. |

| Ethanol | Polar Protic | High | Moderate | Similar to IPA; the strong solvent-solvent hydrogen bonding network can hinder solvation of the solute. |

| Methanol | Polar Protic | High | Moderate | Highest polarity among alcohols; solubility is often lower than in less polar alcohols for moderately polar compounds.[21][22] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Very High | A highly effective polar aprotic solvent for a wide range of organic molecules, including pyrimidines.[12][21] |

Practical Implications in Drug Development

The solubility profile directly influences decision-making in pharmaceutical R&D.

Logical Relationship Diagram

Caption: Impact of Solubility Data on Drug Development Decisions.

-

Synthesis and Purification: A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization (e.g., Isopropanol, Ethyl Acetate). For chromatographic purification, a solvent system is chosen where the compound has moderate solubility to ensure good interaction with the stationary phase.

-

Crystallization: The choice of solvent is one of the most critical factors influencing the crystal form (polymorph) of a solid. Screening crystallization from a diverse set of solvents (polar, nonpolar, protic, aprotic) is essential to identify and characterize different polymorphs, which can have different stability, dissolution rates, and bioavailability.

-

Formulation: For liquid formulations, a solvent or co-solvent system where the API has high solubility is required. For solid dosage forms, understanding the dissolution rate (which is related to solubility) in aqueous media is paramount for predicting in-vivo performance.

Conclusion

The solubility of this compound is a multifaceted property dictated by its moderately polar structure. It exhibits high solubility in polar aprotic solvents like DCM, acetone, and ethyl acetate, and moderate solubility in alcohols. A systematic approach, combining theoretical principles with robust experimental methods like the isothermal equilibrium technique, is essential for generating the reliable data needed to drive successful drug development. This guide provides the foundational knowledge and practical protocols for researchers to effectively manage and utilize this critical chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. download.atlantis-press.com [download.atlantis-press.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solubility factors when choosing a solvent [labclinics.com]

- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. mdpi.com [mdpi.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. blog.brewerscience.com [blog.brewerscience.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxy-5-methylpyrimidine, a key heterocyclic intermediate in organic synthesis. The document details its chemical properties, outlines a logical synthetic pathway based on established pyrimidine chemistry, and explores its potential applications in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis and utility can be inferred from the broader context of pyrimidine chemistry. This guide serves as a foundational resource for researchers interested in utilizing this versatile building block.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. It forms the core structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Beyond its biological significance, the pyrimidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenated pyrimidines, in particular, serve as versatile intermediates due to the reactivity of the halogen substituents towards nucleophilic substitution.[3] This reactivity allows for the introduction of various functional groups, enabling the synthesis of complex molecular architectures. This guide focuses on a specific substituted pyrimidine, this compound, providing a detailed examination of its synthesis and potential as a valuable chemical intermediate.

Physicochemical Properties of this compound

Understanding the fundamental properties of a chemical compound is crucial for its effective application in research and development. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1739-60-2 | [4][5] |

| Molecular Formula | C₆H₇ClN₂O | [4] |

| Molecular Weight | 158.59 g/mol | [4] |

| Appearance | Solid (predicted) | Inferred |

| Purity | ≥95% (typical commercial grade) | [4] |

Synthesis of this compound: A Logical Approach

While a specific, dedicated publication detailing the initial discovery and synthesis of this compound is not readily apparent in the surveyed literature, a logical and efficient synthetic route can be constructed based on well-established principles of pyrimidine chemistry. The most probable synthetic pathway involves the selective methoxylation of a dichlorinated pyrimidine precursor.

Rationale for the Synthetic Strategy

The synthesis of substituted pyrimidines often proceeds through the construction of the pyrimidine ring followed by functional group interconversions. For this compound, a plausible retrosynthetic analysis points to 4,6-dichloro-5-methylpyrimidine as a key intermediate. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr).[3][6] The regioselectivity of this substitution can often be controlled by reaction conditions, allowing for the stepwise introduction of different nucleophiles.

Proposed Synthetic Workflow

The proposed synthesis can be broken down into two main stages: the formation of the dichlorinated pyrimidine core and the subsequent selective methoxylation.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the literature for the synthesis of similar pyrimidine derivatives.[7][8]

Protocol 1: Synthesis of 4,6-dihydroxy-5-methylpyrimidine

-

To a solution of sodium methoxide in methanol, add formamide.

-

Heat the mixture to reflux.

-

Slowly add a solution of ethyl methylmalonate in methanol over a period of 3 hours.

-

Continue to heat the mixture at reflux with stirring for 10 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

To the residue, add water and acidify with concentrated hydrochloric acid.

-

Collect the resulting precipitate by suction filtration and dry under reduced pressure to yield 4,6-dihydroxy-5-methylpyrimidine.[7]

Causality Behind Experimental Choices: The use of a strong base like sodium methoxide is crucial for the condensation reaction between the amidine (from formamide) and the dicarbonyl compound (ethyl methylmalonate) to form the pyrimidine ring. The extended reflux time ensures the completion of the cyclization reaction.

Protocol 2: Synthesis of 4,6-dichloro-5-methylpyrimidine

-

To a reaction vessel at 0 °C, add 4,6-dihydroxy-5-methylpyrimidine, phosphorus oxychloride (POCl₃), and diisopropylethylamine.

-

Stir the mixture at 80 °C for 2-4 hours.

-

Cool the mixture and pour it into ice water.

-

Stir the mixture for 30 minutes and then extract with ethyl acetate.

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography to obtain 4,6-dichloro-5-methylpyrimidine.[7]

Causality Behind Experimental Choices: Phosphorus oxychloride is a common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines. The addition of a base like diisopropylethylamine helps to neutralize the HCl generated during the reaction.

Protocol 3: Synthesis of this compound

-

Dissolve 4,6-dichloro-5-methylpyrimidine in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol while monitoring the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Add water to the reaction mixture and extract with an organic solvent such as methylene chloride.

-

Remove the solvent from the organic extract by evaporation under reduced pressure to yield this compound.

Causality Behind Experimental Choices: The reaction of dichloropyrimidines with sodium methoxide is a classic nucleophilic aromatic substitution.[8] By carefully controlling the stoichiometry of the sodium methoxide, it is possible to achieve mono-substitution, replacing one chlorine atom with a methoxy group. The lower reaction temperature helps to control the selectivity of the reaction.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not widely published, its structure suggests significant potential as an intermediate in the synthesis of bioactive molecules. The remaining chlorine atom at the 4-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.

The pyrimidine core is a key feature in many kinase inhibitors, which are a major class of anticancer drugs. The substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The methoxy and methyl groups on the pyrimidine ring of the title compound can influence its solubility, metabolic stability, and binding interactions with biological targets.

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in organic synthesis, particularly in the field of medicinal chemistry. While its specific discovery and history are not well-documented, a logical and efficient synthetic pathway can be derived from established pyrimidine chemistry. The presence of a reactive chlorine atom allows for further elaboration of the molecular structure, making it an attractive starting material for the synthesis of libraries of compounds for biological screening. This guide provides a solid foundation for researchers looking to incorporate this versatile intermediate into their synthetic and drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 1739-60-2,4-Chloro-5-methoxy-6-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 20036-72-0,2-(propan-2-yl)cycloheptan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Biological Potential of 4-Chloro-6-methoxy-5-methylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities. This guide focuses on the 4-Chloro-6-methoxy-5-methylpyrimidine core, a versatile starting block for synthesizing novel derivatives with significant therapeutic potential. The strategic placement of a reactive chloro group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 5-position provides a unique combination of reactivity and structural features. This document explores the synthesis, potential biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—and the underlying structure-activity relationships of its derivatives. By providing detailed mechanistic insights, experimental protocols, and quantitative data, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This biological ubiquity has inspired medicinal chemists to explore pyrimidine derivatives for a vast range of pharmacological applications.[3][4][5] The pyrimidine ring system is found in a wide array of approved drugs, including the anticancer agent 5-Fluorouracil, the antiviral drug Zidovudine, and the antibacterial combination Trimethoprim-sulfamethoxazole.[1][2]

The this compound scaffold is a particularly promising starting point for drug discovery. Each substituent on the pyrimidine ring plays a crucial role:

-

4-Chloro Group: This is the primary site for chemical modification. The chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the facile synthesis of a large library of derivatives.[6][7]

-